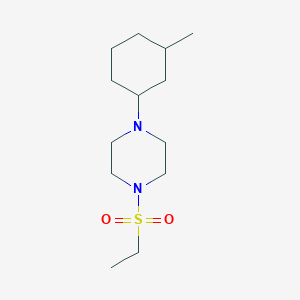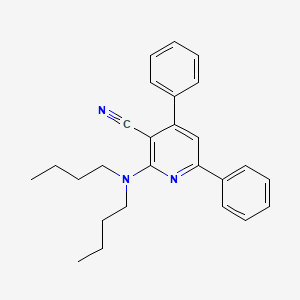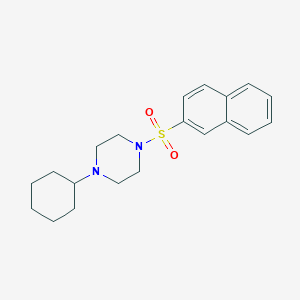![molecular formula C28H24N4O5 B10877124 N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)](/img/structure/B10877124.png)
N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide involves multiple steps, starting with the preparation of the furan-2-ylcarbonyl hydrazine. This intermediate is then reacted with 1-oxo-3-phenylpropan-2-yl chloride under controlled conditions to form the hydrazinyl derivative. The final step involves the reaction of this intermediate with 2-[(phenylcarbonyl)amino]benzoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted hydrazinyl derivatives.
Scientific Research Applications
N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its furan moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The hydrazinyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide
- N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
Uniqueness
N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and hydrazinyl moieties enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C28H24N4O5 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-benzamido-N-[1-[2-(furan-2-carbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C28H24N4O5/c33-25(20-12-5-2-6-13-20)29-22-15-8-7-14-21(22)26(34)30-23(18-19-10-3-1-4-11-19)27(35)31-32-28(36)24-16-9-17-37-24/h1-17,23H,18H2,(H,29,33)(H,30,34)(H,31,35)(H,32,36) |
InChI Key |
XFAQPMWUMIVNNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NNC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10877041.png)
![4-bromo-N-(2-{[2-ethyl-5-(quinoxalin-2-yl)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B10877045.png)
![(2E)-3-[2-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B10877050.png)

![2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10877072.png)

![7-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10877083.png)
![methyl 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B10877101.png)
![2-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline](/img/structure/B10877103.png)
![(4Z)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877118.png)


![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3,4-dimethoxybenzoate](/img/structure/B10877140.png)
![N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B10877145.png)
